molecular formula C12H22N2O2 B3102250 tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate CAS No. 1416263-23-4

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B3102250
CAS No.: 1416263-23-4
M. Wt: 226.32 g/mol
InChI Key: CQJSNQCNXVJXDM-VHSXEESVSA-N
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Description

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a bicyclic tertiary amine derivative featuring a rigid octahydro-pyrrolo[3,4-c]pyridine scaffold protected by a tert-butyl carbamate group. Its stereochemistry (3aR,7aR) is critical for its conformational stability and interactions in pharmaceutical applications, particularly as a building block for drug discovery . The compound is commercially available (CAS: 1416263-25-6) but listed as discontinued in certain quantities (e.g., 1g, 100mg), suggesting niche use or synthesis challenges . Its primary utility lies in serving as a precursor for spirocyclic and fused heterocycles in kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl (3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSNQCNXVJXDM-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-56-7
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmacological Applications

Synthetic Chemistry

  • Synthesis Methods :
    • The synthesis of tert-butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can be achieved through various methods, including:
      • Esterification reactions using coupling agents like dicyclohexylcarbodiimide.
      • Cyclization reactions that form the bicyclic structure.
    These synthetic routes are essential for producing the compound in sufficient quantities for research and application in drug development .

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, preliminary findings suggest its role in drug design and development against various diseases. For instance:

  • Neuroprotective Studies :
    • Investigations into similar compounds have shown neuroprotective effects in models of neurodegenerative diseases. These findings warrant further exploration of tert-butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine derivatives in therapeutic settings.
  • Antimicrobial Activity :
    • Early research indicates that compounds within this chemical class exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related analogs.

Table 1: Comparative Analysis of Tertiary Amine Derivatives

Compound Name Key Structural Features Applications Synthesis Complexity Stability/Commercial Availability
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate Bicyclic pyrrolopyridine core; tert-butyl carbamate; (3aR,7aR) stereochemistry Pharma intermediates (e.g., kinase inhibitors) Moderate Discontinued in some quantities
2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Morpholine ring; boronate ester; nitrile group Suzuki-Miyaura cross-coupling reactions Low Discontinued
tert-Butyl spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine] Spirocyclic pyran-pyrazino-pyrrolopyrimidine system; tert-butyl carbamate Kinase inhibitor intermediates (e.g., Step 9 in EP patent synthesis ) High Patent-protected; not commercially sold
rac-tert-butyl (3aR,7aR)-2-benzyl-7a-(dimethylphosphoryl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate Phosphoryl and benzyl substituents; racemic mixture Specialty ligands or catalysts High Limited availability
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Hexahydropyrrolopyrrole core; distinct stereochemistry Conformationally constrained peptide mimics Moderate Catalog-listed

Key Findings:

Structural Diversity :

  • The target compound’s pyrrolo[3,4-c]pyridine core distinguishes it from hexahydropyrrolo[3,2-b]pyrrole derivatives, which exhibit different ring strain and hydrogen-bonding capabilities .
  • Substituents like phosphoryl or boronate groups (e.g., in and analogs) modify solubility and reactivity but increase synthesis complexity .

Synthetic Utility :

  • The spirocyclic analog () requires multi-step functionalization (e.g., amination with pyridinyl-piperazine), contrasting with the target compound’s simpler carbamate protection .
  • Racemic mixtures () introduce purification challenges absent in the enantiomerically pure target compound .

Commercial and Stability Considerations :

  • Discontinuation of the target compound in specific quantities may reflect instability under storage or low demand compared to boronate esters () .
  • Patent-protected analogs () are tailored for proprietary drug pipelines, limiting their broader application .

Research Implications

The tert-butyl carbamate group in the target compound enhances stability during solid-phase synthesis, a feature less pronounced in phosphorylated or racemic analogs . However, its discontinued status suggests a need for improved synthetic routes or alternative scaffolds. Future studies could explore hybrid derivatives combining its stereochemical rigidity with functional groups from –4 to optimize pharmacokinetic properties.

Biological Activity

tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a bicyclic compound with the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of 226.32 g/mol. Its unique structure, characterized by a pyrrolidine fused to a pyridine ring, suggests potential applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 236406-56-7
  • Molecular Weight : 226.32 g/mol
  • Boiling Point : Approximately 313.8 °C at 760 mmHg

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. These activities stem from the compound's ability to interact with biological targets at the molecular level.

Study 1: Pharmacological Evaluation

A pharmacological evaluation of structurally related compounds indicated that they could act as potential modulators of neurotransmitter systems. For instance, compounds with similar pyrrolidine structures were tested for their ability to bind to serotonin receptors, showing promising results in enhancing serotonergic activity.

Study 2: Antimicrobial Properties

Research on related bicyclic compounds has shown significant antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally similar to this compound:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate1211586-14-91.00Different ring fusion
cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate1251010-63-51.00Cis configuration
tert-Butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate885274-87-31.00Contains piperidine moiety
exo-tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate1408074-65-60.98Bicyclic structure

Q & A

Q. What are the key synthetic routes for tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including Boc protection of the pyrrolopyridine core. For example, a similar compound in describes a 9-step synthesis starting from a spirocyclic intermediate, utilizing coupling reactions (e.g., Suzuki-Miyaura for boronate esters) and Boc-deprotection under acidic conditions. Critical steps include maintaining stereochemical integrity via chiral catalysts or controlled reaction temperatures . Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .

Q. How is the stereochemical configuration of the compound confirmed?

  • Methodological Answer : Stereochemistry is validated using X-ray crystallography (for crystalline derivatives) or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). For instance, lists CAS RN 1416263-25-6, which corresponds to the (3aR,7aR) enantiomer, and such configurations are often cross-verified against crystallographic data from analogous structures . Chiral HPLC with a polysaccharide-based column can also resolve enantiomers .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : High-purity isolation (>97%) is achieved via flash chromatography (e.g., using dichloromethane/methanol gradients) or recrystallization from solvents like ethyl acetate/hexane. specifies a purity of 98% for the compound, likely obtained through these methods. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases may be employed .

Advanced Research Questions

Q. How can researchers functionalize the pyrrolo[3,4-c]pyridine core without inducing racemization?

  • Methodological Answer : Functionalization at the nitrogen or carbon positions requires mild conditions to preserve stereochemistry. For example, highlights coupling reactions (e.g., Buchwald-Hartwig amination) at room temperature using palladium catalysts. Protecting groups like Boc (tert-butyloxycarbonyl) stabilize the core during alkylation or acylation steps. Kinetic studies using in-situ NMR can monitor racemization risks .

Q. What are the stability considerations for this compound under varying temperatures and solvents?

  • Methodological Answer : Thermal stability data in indicates decomposition above 40°C, necessitating storage at 2–8°C. Solvent compatibility studies show stability in inert aprotic solvents (e.g., DMF, DMSO) but degradation in protic solvents (e.g., methanol) over prolonged periods. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended .

Q. What computational modeling approaches predict the reactivity of tert-butyl-protected pyrrolopyridines?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. ’s similarity analysis (0.63–0.84) for analogous compounds suggests using QSAR (Quantitative Structure-Activity Relationship) models to predict sites for electrophilic substitution. Molecular docking studies can further assess interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Reactant of Route 2
tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

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